Methyl 2-(4-iodophenyl)acrylate
Description
Methyl 2-(4-iodophenyl)acrylate is an α,β-unsaturated ester with a 4-iodophenyl substituent at the β-position. Its IUPAC name is methyl (E)-3-(4-iodophenyl)acrylate (synonyms: 3-(4-iodophenyl)acrylic acid methyl ester) . This compound is structurally analogous to other aryl-substituted acrylates, differing primarily in the halogen or functional group on the phenyl ring.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
methyl 2-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
IMIFJCXSGFHPDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenylboronic acid with methyl acrylate in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . The reaction typically requires mild conditions and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. For instance, the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high conversion rates and minimal side products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Polymerization: The acrylate moiety allows for polymerization reactions, leading to the formation of functional polymers.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used in esterification reactions.
Solvents: Organic solvents like dichloromethane or aqueous solutions.
Major Products
The major products formed from these reactions include various substituted phenyl acrylates and polymers with specific functional groups.
Scientific Research Applications
Methyl 2-(4-iodophenyl)acrylate has a wide range of applications in scientific research:
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of functional polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-iodophenyl)acrylate primarily involves its reactivity at the iodine and acrylate moieties. The iodine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Calculated based on C₁₀H₉IO₂.
Key Observations:
- Steric Effects : Iodine’s larger atomic radius (1.98 Å vs. Cl: 0.99 Å) may increase steric hindrance, affecting reaction kinetics and crystal packing .
- Thermal Stability: Halogenated acrylates generally exhibit higher thermal stability than non-halogenated analogs due to increased molecular weight and intermolecular interactions (e.g., halogen bonding) .
Structural and Crystallographic Insights
- Dihedral Angles: The acrylate group in this compound likely forms dihedral angles of ~30–60° with the phenyl ring, as seen in analogs like Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate (dihedral angle: 82.9°) . These angles influence molecular planarity and π-π stacking in crystals.
- Hydrogen Bonding: Similar to Methyl (Z)-2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate, the iodophenyl derivative may form C–H···O interactions, stabilizing crystal lattices .
- Crystal Packing : Iodine’s polarizability could enhance halogen bonding, leading to denser crystal structures compared to chloro or bromo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
